3-[2-(4-Fluorophenoxy)phenyl]acrylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid typically involves the reaction of 4-fluorophenol with 2-bromophenylacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid: This compound has a similar structure but with a bromine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: The presence of a chlorine atom instead of a fluorine atom can also affect the compound’s properties and applications.
Properties
IUPAC Name |
(E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPYPAITBZKTN-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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